molecular formula C10H21N B1618897 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- CAS No. 54518-97-7

1-Butanamine, 2-methyl-N-(2-methylbutylidene)-

Cat. No.: B1618897
CAS No.: 54518-97-7
M. Wt: 155.28 g/mol
InChI Key: XHGDBHQTAMAGRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- typically involves the reaction of 2-methylbutanal with 2-methylbutylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and consistency of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

1-Butanamine, 2-methyl-N-(2-methylbutylidene)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Butanamine, 2-methyl-N-(2-methylbutylidene)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Butanamine, 2-methyl-N-(2-methylbutylidene)- can be compared with other similar compounds such as:

The uniqueness of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to these similar compounds.

Properties

IUPAC Name

2-methyl-N-(2-methylbutyl)butan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-5-9(3)7-11-8-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGDBHQTAMAGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN=CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334669
Record name 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54518-97-7
Record name 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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